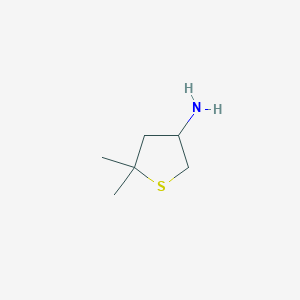
5,5-Dimethylthiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C5H11NS It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-3-amine typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanedithiol, under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thiolane ring can be reacted with ammonia or an amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst, the precursor compounds can be hydrogenated to form the desired amine.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
化学反応の分析
Types of Reactions
5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines.
科学的研究の応用
5,5-Dimethylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-Dimethylthiolan-3-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative states.
類似化合物との比較
Similar Compounds
5-Methylthiolan-3-amine: Similar structure but with one less methyl group.
5,5-Dimethylthiolan-2-amine: Similar structure but with the amino group at a different position.
Thiolan-3-amine: Lacks the methyl groups present in 5,5-Dimethylthiolan-3-amine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC名 |
5,5-dimethylthiolan-3-amine |
InChI |
InChI=1S/C6H13NS/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3 |
InChIキー |
QNYDGBPGJHCPDX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CS1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)



![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)


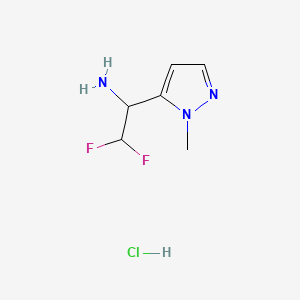
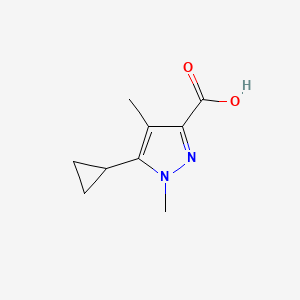
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
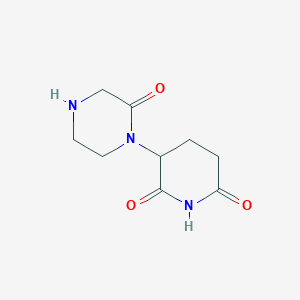
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
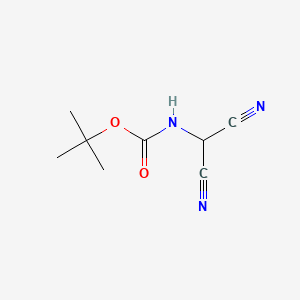
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
